

Ethynethiol (HCCSH): A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: Ethynethiol

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Abstract

Ethynethiol (HCCSH), a metastable isomer of thioketene ($\text{H}_2\text{C}_2\text{S}$), remained an elusive molecule until its definitive gas-phase detection and characterization in 2018. This technical guide provides an in-depth overview of the discovery, history, synthesis, and molecular properties of **ethynethiol**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this novel organosulfur compound. The guide summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and presents diagrams of its formation pathway and the experimental workflow used in its discovery. While experimental data on its reactivity and biological activity are currently nonexistent, this guide provides a foundation for future research into this intriguing molecule.

Introduction

The study of small organosulfur molecules is a field of significant interest due to the diverse bonding arrangements and the multitude of isomers that can exist for a given elemental composition. **Ethynethiol** ($\text{C}_2\text{H}_2\text{S}$), with its acetylenic and thiol functional groups, represents a unique structure that was the subject of theoretical interest long before its first experimental observation. Its recent discovery has opened new avenues for research in molecular spectroscopy, astrochemistry, and potentially, in the synthesis of novel sulfur-containing

compounds. This guide aims to consolidate the current knowledge on **ethynethiol**, providing a valuable resource for the scientific community.

History of Discovery

The history of **ethynethiol** is primarily a story of its recent experimental identification, which was preceded by theoretical predictions.

Early Theoretical Interest: While a specific timeline of early theoretical studies is not extensively documented in the available literature, the structure and properties of small organosulfur molecules have long been a subject of fascination for theorists. The existence and stability of various C_2H_2S isomers, including **ethynethiol** and its more stable counterpart, thioketene, have been explored through computational chemistry. These studies provided the theoretical basis and motivation for experimental searches for these elusive molecules. One such study in 2002 by Yamada and colleagues computationally investigated the reaction enthalpy for the formation of $HCCSH$.^[1]

First Experimental Detection (2018): The definitive discovery of **ethynethiol** was reported in 2018 by a team of researchers led by Michael C. McCarthy and Kelvin H. L. Lee.^[1] They successfully detected and characterized gaseous **ethynethiol** using a combination of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy.^{[1][2]} This achievement marked the first time the molecule had been observed and its properties experimentally verified. The discovery was significant as it confirmed the existence of this metastable isomer and provided precise data on its molecular structure and spectroscopic signature.^{[1][2]}

Following its discovery, there have been unsuccessful astronomical searches for **ethynethiol** in various interstellar sources.^[3]

Molecular Properties

The 2018 study provided a wealth of quantitative data on the molecular properties of **ethynethiol**.

Molecular Structure

The equilibrium structure of **ethynethiol** was determined through a combination of experimental spectroscopic data and high-level quantum chemical calculations.^[1] The

molecule possesses a planar structure.

Table 1: Equilibrium Molecular Structure of **Ethynethiol**[\[1\]](#)

Parameter	Bond Length (Å)	Bond Angle (°)
r(C≡C)	1.208	
r(C-S)	1.813	
r(S-H)	1.341	
r(C-H)	1.061	
∠(C-C-S)	178.6	
∠(C-S-H)	97.0	
∠(H-C-C)	179.9	

Spectroscopic Constants

The rotational and centrifugal distortion constants were determined with high accuracy for the normal isotopologue of **ethynethiol** and several of its isotopically substituted species.[\[1\]](#) This data is crucial for the unambiguous identification of **ethynethiol** in laboratory and astronomical settings.

Table 2: Spectroscopic Constants of **Ethynethiol** and its Isotopologues (MHz)[\[1\]](#)

Constant	HCCSH	HCC ³⁴ SH	DCCSH	HCCSD	H ¹³ CCSH	HC ¹³ CSH	H ¹³ C ¹³ CSH
A	293556(2)	293530(3)	240106(2)	293233(3)	293555(3)	284998(3)	284997(3)
B	5543.489 (2)	5399.734 (2)	5420.763 (2)	5532.145 (2)	5543.435 (2)	5352.541 (2)	5352.489 (2)
C	5443.344 (2)	5304.132 (2)	5301.876 (2)	5431.987 (2)	5443.389 (2)	5256.432 (2)	5256.381 (2)
D _j (x10 ⁻³)	0.98(1)	0.94(1)	0.95(1)	0.98(1)	0.98(1)	0.92(1)	0.92(1)
D _{jk} (x10 ⁻³)	-	-	-	-	-	-	-
d ₁ (x10 ⁻³)	-0.049(2)	-0.047(2)	-0.048(2)	-0.049(2)	-0.049(2)	-0.046(2)	-0.046(2)
d ₂ (x10 ⁻³)	-0.010(1)	-0.009(1)	-0.010(1)	-0.010(1)	-0.010(1)	-0.009(1)	-0.009(1)

Numbers in parentheses are the uncertainties in the last digits.

Dipole Moment

The dipole moment of **ethynethiol** was calculated from theoretical models.[\[1\]](#)

Table 3: Calculated Dipole Moment of **Ethynethiol**[\[1\]](#)

Component	Dipole Moment (Debye)
μ _a	0.23
μ _e	0.80
Total	0.83

Experimental Protocols

The synthesis and characterization of **ethynethiol** were performed in the gas phase using specialized spectroscopic techniques.

Gas-Phase Synthesis

Ethynethiol was synthesized in a supersonic molecular beam by an electrical discharge through a gas mixture of acetylene (HCCH) and hydrogen sulfide (H₂S).[1]

- **Precursors:** A dilute mixture of 0.5% acetylene and 0.5% hydrogen sulfide in a neon buffer gas was used.
- **Discharge:** A high-voltage DC discharge (typically 1.0-1.5 kV) was applied to the gas mixture as it expanded into a vacuum chamber. This discharge creates a plasma containing various radical species, which then react to form new molecules.
- **Supersonic Expansion:** The subsequent supersonic expansion rapidly cools the newly formed molecules to very low rotational temperatures (a few Kelvin), which simplifies their rotational spectra and facilitates detection.

Spectroscopic Detection and Characterization

The rotational spectrum of **ethynethiol** was measured using two complementary techniques:

- **Fourier-Transform Microwave (FTMW) Spectroscopy:** This technique was used to detect the initial a-type rotational transitions of **ethynethiol** at frequencies below 40 GHz. The high resolution of FTMW spectroscopy allowed for the precise measurement of these transition frequencies.
- **Submillimeter-Wave Spectroscopy:** To observe a wider range of rotational transitions, including the weaker b-type transitions, and to determine the spectroscopic constants with higher accuracy, the spectrum was also recorded in the submillimeter-wave region (up to 660 GHz).[2]

Formation Pathway

The formation of **ethynethiol** in the discharge source is proposed to occur through a bimolecular radical-radical recombination reaction.^{[1][2]}

Proposed Reaction: $\text{SH} + \text{C}_2\text{H} \rightarrow \text{HCCSH}$

This reaction is calculated to be highly exothermic, with a reaction enthalpy of -477 kJ/mol, making it a thermodynamically favorable pathway.^{[1][2]}

Reactivity and Potential Applications

Reactivity: As of late 2025, there is no experimental data on the reactivity of **ethynethiol**. Its synthesis in the gas phase as a metastable species makes studying its condensed-phase reactivity challenging. However, based on its functional groups, some speculative predictions can be made:

- **Thiol Group (-SH):** The thiol group is known to be acidic and can be deprotonated to form a thiolate. Thiolates are excellent nucleophiles. The thiol group can also undergo oxidation to form disulfides or higher oxidation state sulfur species.
- **Alkyne Group (-C≡CH):** The acetylenic proton is weakly acidic. The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in cycloaddition reactions and transition metal-catalyzed coupling reactions.

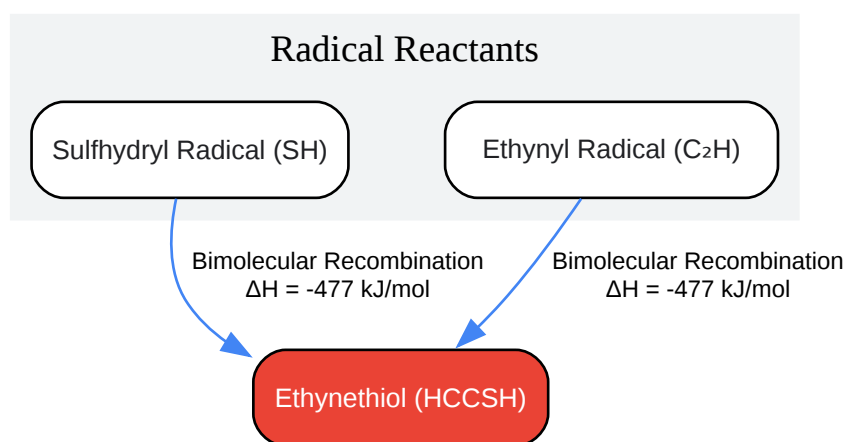
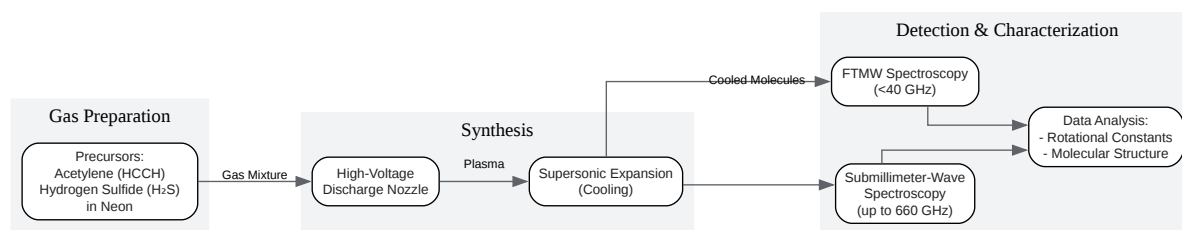
The combination of these two reactive functional groups in a small molecule suggests that **ethynethiol** could be a highly reactive and potentially useful synthetic intermediate, provided that methods for its synthesis and handling in the condensed phase can be developed.

Potential Applications in Drug Development: Given the current lack of data on the biological activity of **ethynethiol**, its direct application in drug development is purely speculative. The thiol group is a common feature in many biologically active molecules and can play a crucial role in their interaction with biological targets. The alkyne group is also a versatile functional group used in bioconjugation chemistry (e.g., "click chemistry"). If **ethynethiol** can be incorporated into larger molecules, it could serve as a novel building block for the synthesis of new drug candidates. However, significant research into its stability, reactivity, and toxicological profile would be required.

Signaling Pathways: There is no known involvement of **ethynethiol** in any biological signaling pathways.

Visualizations

Experimental Workflow



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